1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloromethyl groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The bromopropanone moiety may also participate in electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Comparison: 1-(3-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its chlorinated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-3-2-4-9(13)8(7)5-12/h2-4,10H,5,13H2,1H3 |
InChI Key |
NROGRVLJVMVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)CCl)Br |
Origin of Product |
United States |
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